Comparative Optical Band Gap of Tl₂S vs. Sb₂S₃ Thin Films for Visible-NIR Absorber Selection
Thallium(I) sulfide thin films deposited via chemical bath deposition exhibit an indirect optical band gap of 1.30 eV, which is measurably lower than the 1.40 eV band gap of antimony sulfide (Sb₂S₃) thin films prepared under comparable conditions [1]. This 0.10 eV difference shifts the absorption edge toward longer wavelengths, enabling Tl₂S to capture a broader portion of the solar spectrum in photovoltaic absorber applications. Multilayer Tl₂S-Sb₂S₃ films exhibit tunable band gaps between 1.40 and 1.70 eV depending on layer composition, demonstrating the utility of Tl₂S as a band-gap-tuning component in heterostructure engineering [1].
| Evidence Dimension | Optical band gap (indirect) |
|---|---|
| Target Compound Data | 1.30 eV (Tl₂S thin film) |
| Comparator Or Baseline | 1.40 eV (Sb₂S₃ thin film) |
| Quantified Difference | Δ = 0.10 eV (Tl₂S lower) |
| Conditions | Thin films deposited from aqueous chemical baths on glass substrates; transmittance spectra analysis |
Why This Matters
The lower band gap of Tl₂S extends spectral coverage further into the near-infrared, enabling broader photon harvesting compared to Sb₂S₃, a factor that directly impacts photovoltaic absorber material selection.
- [1] SOLID STATE PROPERTIES AND STRUCTURAL CHARACTERIZATION OF Sb2S3 AND Tl2S THIN FILMS. Academia.edu. 2016. Retrieved from https://www.academia.edu/21210175/SOLID_STATE_PROPERTIES_AND_STRUCTURAL_CHARACTERIZATION_OF_Sb2S3_AND_Tl2S_THIN_FILMS. View Source
